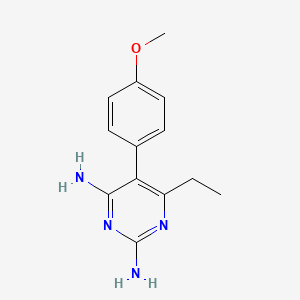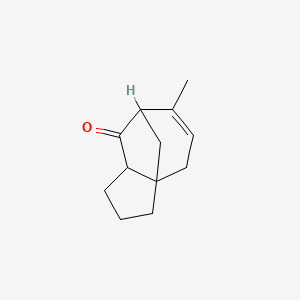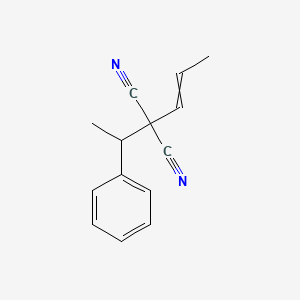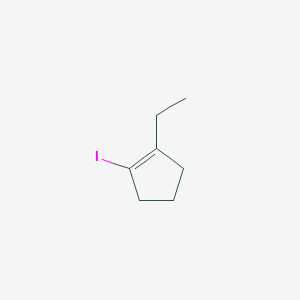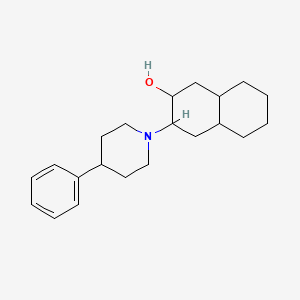![molecular formula C19H41NSn B14314904 1-[3-(Tributylstannyl)propyl]pyrrolidine CAS No. 105941-85-3](/img/structure/B14314904.png)
1-[3-(Tributylstannyl)propyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Tributylstannyl)propyl]pyrrolidine is an organotin compound that features a pyrrolidine ring attached to a propyl chain, which is further bonded to a tributylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Tributylstannyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable stannylating agent. One common method is the reaction of pyrrolidine with 3-bromopropyltributylstannane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process often includes distillation and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-[3-(Tributylstannyl)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Hydrocarbons and stannanes.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
1-[3-(Tributylstannyl)propyl]pyrrolidine has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organotin compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a ligand for metal-based drugs.
Material Science: It is used in the preparation of organotin-based materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.
作用机制
The mechanism of action of 1-[3-(Tributylstannyl)propyl]pyrrolidine involves its interaction with molecular targets through the stannyl group. The stannyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the pyrrolidine ring can interact with biological targets, potentially leading to pharmacological effects.
相似化合物的比较
Similar Compounds
- 1-[3-(Trimethylstannyl)propyl]pyrrolidine
- 1-[3-(Triethylstannyl)propyl]pyrrolidine
- 1-[3-(Triphenylstannyl)propyl]pyrrolidine
Uniqueness
1-[3-(Tributylstannyl)propyl]pyrrolidine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. The bulkiness and electron-donating nature of the tributyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and catalysis.
属性
CAS 编号 |
105941-85-3 |
|---|---|
分子式 |
C19H41NSn |
分子量 |
402.2 g/mol |
IUPAC 名称 |
tributyl(3-pyrrolidin-1-ylpropyl)stannane |
InChI |
InChI=1S/C7H14N.3C4H9.Sn/c1-2-5-8-6-3-4-7-8;3*1-3-4-2;/h1-7H2;3*1,3-4H2,2H3; |
InChI 键 |
HSTNNVFDSUXJQE-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)CCCN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
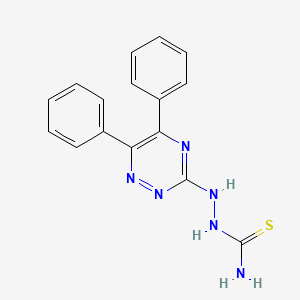
![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)

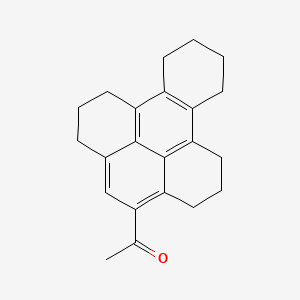
![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)

